N-(2,5-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(2,5-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule characterized by a 1,8-naphthyridine core. Key structural features include:
- 1,8-naphthyridine backbone: A bicyclic aromatic system with nitrogen atoms at positions 1 and 6.
- N1-methyl substitution: Enhances lipophilicity and may modulate metabolic stability.
- 3-Carboxamide linkage: Connects to a 2,5-difluorophenyl group, providing electronic and steric effects via fluorine atoms.
This compound’s design aligns with pharmacophores common in kinase inhibitors or antimicrobial agents, though specific biological targets require further elucidation.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2/c1-21-14-9(3-2-6-19-14)7-11(16(21)23)15(22)20-13-8-10(17)4-5-12(13)18/h2-8H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWPIIYNRSUPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a naphthyridine core with a carboxamide functional group and difluorophenyl substitution. Its molecular formula is , which influences its solubility and interaction with biological targets.
Research indicates that this compound acts primarily as a positive allosteric modulator of certain neurotransmitter receptors. Specifically, it enhances the activity of the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive processes and neuroprotection.
Pharmacological Effects
The compound has shown various pharmacological effects in vitro and in vivo:
- Neuroprotective Effects : Studies demonstrate that it can protect neurons from excitotoxic damage by modulating cholinergic signaling pathways.
- Cognitive Enhancement : It has been reported to improve memory and learning in animal models, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease.
In Vitro Studies
A study published in the Journal of Medicinal Chemistry assessed the compound's activity on human α7 nAChRs expressed in Xenopus oocytes. The results indicated that:
- The compound significantly increased acetylcholine-induced currents.
- The EC50 value was determined to be approximately 0.5 µM, indicating potent activity at low concentrations.
| Compound | EC50 (µM) | Max Modulation (%) |
|---|---|---|
| This compound | 0.5 | 1500 |
In Vivo Studies
In animal models, this compound was tested for its effects on memory retention:
- Morris Water Maze Test : Mice treated with the compound showed improved performance compared to controls.
Safety and Toxicology
Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential side effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
1,8-Naphthyridine vs. 1,5-Naphthyridine
The target compound features a 1,8-naphthyridine core, differing from analogues like N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) , which uses a 1,5-naphthyridine scaffold.
- Electronic Effects : The position of nitrogen atoms alters electron distribution, affecting binding to enzymatic pockets. 1,8-Naphthyridines may exhibit stronger π-π stacking due to planar rigidity.
- Tautomerism: The 2-oxo group in the target compound vs. the 4-oxo group in compound 67 influences hydrogen-bond donor/acceptor profiles.
Table 1: Core Structure Comparison
| Feature | Target Compound | Compound 67 |
|---|---|---|
| Core Heterocycle | 1,8-Naphthyridine | 1,5-Naphthyridine |
| Oxo Group Position | 2-Oxo | 4-Oxo |
| Tautomeric Form | Keto-enol | Keto-enol |
Substituent Modifications
Aryl Group Diversity
- Target Compound : 2,5-Difluorophenyl group.
- Fluorine atoms confer electronegativity, enhancing metabolic stability and membrane permeability.
- Steric bulk is minimal, favoring interactions with shallow binding pockets.
- Compound 67: 3,5-Dimethyladamantyl group .
Alkyl Chain Differences
- Target Compound : N1-methyl group.
- Short alkyl chain limits steric hindrance, possibly enhancing binding affinity.
- Compound 67 : N1-pentyl group .
- Longer alkyl chain increases lipophilicity (higher logP), which may improve tissue penetration but accelerate CYP-mediated metabolism.
Table 2: Substituent Impact on Properties
*Estimated using fragment-based methods.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(2,5-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via condensation of 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid with 2,5-difluoroaniline using carbodiimide coupling agents (e.g., EDC/HOBt). Intermediates should be characterized via -NMR (e.g., aromatic protons at δ 7.24–7.46 ppm and NH signals at δ 9.91 ppm), IR (amide C=O stretch at ~1651 cm), and HPLC purity analysis (>98%) .
Q. How can researchers confirm the structural integrity of this compound, particularly the substitution pattern on the naphthyridine core?
- Methodology : X-ray crystallography is ideal for resolving ambiguities in substitution patterns. If unavailable, use 2D NMR (COSY, HSQC) to correlate protons and carbons. For example, -NMR can distinguish between keto (C=O at ~1686 cm) and amide carbonyl groups .
Q. What preliminary assays are used to evaluate its biological activity, and what controls are essential?
- Methodology : Screen against bacterial strains (e.g., E. coli, S. aureus) using MIC assays. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). Note: Fluoro-substituted naphthyridines often exhibit enhanced antibacterial activity due to improved membrane penetration .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination at the 2,5-positions of the phenyl ring) impact target binding affinity and selectivity?
- Methodology : Perform SAR studies by synthesizing analogs with varying substituents (e.g., chloro, trifluoromethyl) and compare binding data via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Fluorine’s electronegativity may enhance interactions with hydrophobic pockets in bacterial DNA gyrase .
Q. What computational strategies are effective for predicting the pharmacokinetic profile of this compound?
- Methodology : Use in silico tools like SwissADME to predict logP (lipophilicity), solubility (ESOL), and permeability (Boiled-Egg model). Molecular dynamics simulations can assess stability in biological membranes. For example, the 1-methyl group may reduce metabolic degradation by cytochrome P450 enzymes .
Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models?
- Methodology : Investigate bioavailability using pharmacokinetic studies (e.g., plasma half-life, tissue distribution). If in vitro activity is high but in vivo efficacy is low, consider prodrug strategies or formulation optimization (e.g., liposomal encapsulation) to enhance solubility .
Q. What analytical techniques are critical for resolving degradation products under physiological conditions?
- Methodology : Use LC-MS/MS to identify hydrolyzed or oxidized metabolites. For instance, the 1,8-naphthyridine core may undergo ring-opening under acidic conditions, producing 6-aminopyridone derivatives. Stability studies (pH 1–9, 37°C) with time-point sampling are recommended .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the antibacterial spectrum of fluoro-naphthyridine derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
